2,2,5,7,8-Pentamethylchroman
Overview
Description
2,2,5,7,8-Pentamethylchroman is a chemical compound with the molecular formula C14H20O. It is also known as 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran. This compound is a derivative of chroman and is characterized by the presence of five methyl groups attached to the chroman ring. It is often used as a model compound for studying the properties and reactions of vitamin E derivatives .
Mechanism of Action
Target of Action
2,2,5,7,8-Pentamethylchroman (PMC) is a potent phenolic free radical scavenger . It is related to α-tocopherol (vitamin E), where a long lipophilic phytyl side chain is replaced by a methyl (Me) substituent . It has been reported to have antiandrogen activity in prostate carcinoma cells .
Mode of Action
PMC interacts with its targets primarily through its antioxidant properties. As a free radical scavenger, it neutralizes harmful free radicals in the body, thereby preventing oxidative damage to cells and tissues . Its antiandrogen activity in prostate carcinoma cells suggests that it may interact with androgen receptors, potentially inhibiting their signaling .
Biochemical Pathways
Its antiandrogen activity suggests it may also influence pathways related to androgen signaling .
Pharmacokinetics
Information on the pharmacokinetics of PMC is limited. Vitamin E is well-absorbed in the gut, widely distributed throughout the body, metabolized in the liver, and excreted in bile .
Result of Action
PMC’s antioxidant action can help protect cells and tissues from oxidative damage, potentially reducing the risk of diseases associated with oxidative stress, such as cardiovascular disease and cancer . Its antiandrogen activity could potentially inhibit the growth of prostate carcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PMC. For example, the presence of various alcohols, ranging from methanol to cholesterol, can lead to the formation of 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols
Biochemical Analysis
Biochemical Properties
2,2,5,7,8-Pentamethylchroman plays a significant role in biochemical reactions, primarily due to its antioxidant activity. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, this compound has been shown to modulate the activity of androgen receptors, which are critical in the regulation of gene expression and cellular proliferation . Additionally, it interacts with lipid peroxidation pathways, thereby protecting cells from oxidative damage .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. In prostate carcinoma cells, this compound exhibits antiandrogen activity, which can inhibit cell proliferation and induce apoptosis . Furthermore, it affects gene expression by modulating the transcriptional activity of various genes involved in cell survival and death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. It acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation . Additionally, this compound binds to androgen receptors, modulating their activity and influencing downstream signaling pathways . This interaction can lead to the inhibition of androgen receptor-mediated gene expression, thereby exerting anti-cancer effects in prostate carcinoma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable, with its antioxidant properties persisting over extended periods . Its efficacy may decrease over time due to potential degradation. Long-term studies have shown that this compound can maintain its protective effects against oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and protective effects without noticeable toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which play roles in the metabolism of fatty acids and the production of lipid mediators . These interactions can influence metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to cellular membranes, where it can exert its antioxidant effects . Additionally, its distribution within tissues is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is primarily within cellular membranes and lipid droplets . This localization is crucial for its antioxidant activity, as it can effectively scavenge lipid peroxides and protect cellular structures from oxidative damage . Post-translational modifications and targeting signals may also play roles in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,7,8-pentamethylchroman typically involves the alkylation of chroman derivatives. One common method is the Friedel-Crafts alkylation of chroman with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,7,8-Pentamethylchroman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as t-butyl hydroperoxide in chloroform.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the chroman ring, often facilitated by catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation in the presence of alcohols can yield 5-alkoxymethyl derivatives .
Scientific Research Applications
Comparison with Similar Compounds
2,2,5,7,8-Pentamethylchroman is often compared with other similar compounds such as:
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): Both compounds are used as model compounds for α-tocopherol, the main active antioxidant form of vitamin E.
The uniqueness of this compound lies in its specific methylation pattern, which provides distinct steric and electronic properties that influence its reactivity and stability.
Properties
IUPAC Name |
2,2,5,7,8-pentamethyl-3,4-dihydrochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZYPCNLVHSQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(OC2=C1C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365175 | |
Record name | 2,2,5,7,8-Pentamethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55646-01-0 | |
Record name | 2,2,5,7,8-Pentamethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,5,7,8-Pentamethylchroman-6-ol exert its antioxidant activity?
A1: this compound-6-ol acts as a radical scavenger, primarily through hydrogen atom transfer (HAT) from its phenolic hydroxyl group to reactive oxygen species (ROS) and other free radicals. [] This ability to neutralize radicals makes it an effective antioxidant, protecting lipids and other biomolecules from oxidative damage. [, , , ]
Q2: Can this compound-6-ol interact with metal ions, and how does this impact its antioxidant properties?
A3: Studies have shown that this compound-6-ol can form complexes with metal ions like magnesium (Mg2+). This complexation stabilizes the phenoxyl radical formed upon this compound-6-ol's reaction with radicals. While this interaction enhances the radical's stability, it doesn't appear to affect the rate of hydrogen atom transfer during radical scavenging. [, ]
Q3: Does this compound-6-ol interact synergistically with other antioxidants?
A4: Research indicates potential synergy between this compound-6-ol and ascorbic acid (vitamin C). In a model system using soybean lipoxygenase, 2-hydroxypropyl-β-cyclodextrins enhanced the antioxidant capacity of ascorbic acid, acting as secondary antioxidants and preserving the system's overall antioxidant capacity. []
Q4: What is the molecular formula and weight of this compound-6-ol?
A4: The molecular formula of this compound-6-ol is C14H20O2, and its molecular weight is 220.31 g/mol.
Q5: How is the structure of this compound-6-ol typically characterized?
A5: Various spectroscopic techniques are employed for structural characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the compound, such as the phenolic hydroxyl group. []
- Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying the radicals formed from this compound-6-ol upon reaction with oxidizing agents. [, , ]
- X-ray Crystallography: This technique provides a three-dimensional representation of the molecule, revealing its precise atomic arrangement. [, , , , ]
Q6: How do structural modifications of this compound-6-ol influence its properties?
A6: Structural modifications can significantly impact this compound-6-ol's properties, including its antioxidant activity, stability, and reactivity. For instance:
- Substitutions at the C-5 position: The methyl group at the C-5 position is crucial for its antioxidant activity. [, ] Compounds lacking this methyl group exhibit significantly reduced radical scavenging ability.
- Esterification of the hydroxyl group: Modifying the hydroxyl group at the C-6 position, such as through esterification, can alter its conformational preferences and reactivity. []
- Introduction of electron-donating or -withdrawing groups: Introducing different substituents on the aromatic ring can modulate its electron density and, consequently, its antioxidant potential and other physicochemical properties. [, ]
Q7: Are there any specific challenges associated with formulating this compound-6-ol?
A7: As a lipophilic compound, this compound-6-ol's formulation can be challenging due to its limited solubility in aqueous media. Strategies to overcome this limitation and enhance its bioavailability might involve encapsulation techniques or the use of suitable solvents and excipients.
Q8: Has this compound-6-ol been explored for any catalytic applications?
A10: Yes, derivatives of this compound-6-ol, particularly its potassium salt (potassium this compound-6-oxide), have been investigated as bases in palladium-catalyzed amination reactions. This base exhibits a favorable balance between basicity and nucleophilicity, allowing for efficient deprotonation of intermediates while minimizing degradation of base-sensitive functional groups. []
Q9: How has computational chemistry contributed to understanding this compound-6-ol?
A9: Computational chemistry has played a significant role in elucidating the structure-activity relationships, reaction mechanisms, and physicochemical properties of this compound-6-ol.
- Density Functional Theory (DFT) calculations: DFT calculations have been instrumental in determining key thermodynamic parameters like bond dissociation enthalpy (BDE) and ionization potentials, providing insights into its antioxidant activity and reactivity. [, , ]
- Molecular modeling: Modeling studies help visualize its three-dimensional structure, understand its conformational flexibility, and predict its interactions with other molecules. [, ]
Q10: What are the key structural features contributing to its activity?
A12: The phenolic hydroxyl group at the C-6 position is essential for its HAT mechanism of antioxidant action. The methyl group at the C-5 position significantly enhances this activity, likely due to electronic and steric effects that stabilize the resulting phenoxyl radical. [, ] The chroman ring system itself provides a framework for delocalization of the unpaired electron, contributing to the radical's stability.
Q11: What is known about the toxicity of this compound-6-ol?
A11: While this compound-6-ol is generally considered a safe compound, detailed toxicological studies might be limited compared to its parent molecule, α-tocopherol.
Q12: Are there any concerns regarding its environmental impact and degradation?
A12: Specific information regarding the environmental fate and ecotoxicological effects of this compound-6-ol might be scarce in the provided research.
Q13: What analytical techniques are commonly used to quantify this compound-6-ol?
A13: Various analytical methods can be employed, including:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) is widely used for separating and quantifying this compound-6-ol, often coupled with UV-Vis or mass spectrometry detection. []
- Spectrophotometry: While less specific than chromatographic methods, spectrophotometry can be used to monitor its concentration based on its characteristic UV-Vis absorbance. []
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